molecular formula C19H11ClOS B101950 p-Chlorophenyl(dibenzothiophen-2-yl) ketone CAS No. 17739-80-9

p-Chlorophenyl(dibenzothiophen-2-yl) ketone

Cat. No.: B101950
CAS No.: 17739-80-9
M. Wt: 322.8 g/mol
InChI Key: NEVBJBQRKYPRLB-UHFFFAOYSA-N
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Description

2-(p-Chlorobenzoyl)dibenzothiophene is a chemical compound that belongs to the class of dibenzothiophenes Dibenzothiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorobenzoyl)dibenzothiophene typically involves the acylation of dibenzothiophene with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3) or zinc chloride (ZnCl2). The reaction is carried out under controlled conditions to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of 2-(p-Chlorobenzoyl)dibenzothiophene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with minimal by-products. The catalysts used in the reaction are often recycled to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorobenzoyl)dibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(p-Chlorobenzoyl)dibenzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Chlorobenzoyl)dibenzothiophene involves its interaction with molecular targets such as enzymes and receptors. The p-chlorobenzoyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound without the p-chlorobenzoyl group.

    2-(Dibenzothiophene-2-carbonyl)benzoic acid: A derivative with a different acyl group.

    2-(Dibenzothiophene-2-carbonyl)alkyl benzoate: Another derivative with an alkyl benzoate group

Uniqueness

This modification enhances its utility in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(4-chlorophenyl)-dibenzothiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClOS/c20-14-8-5-12(6-9-14)19(21)13-7-10-16-15-3-1-2-4-17(15)22-18(16)11-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBJBQRKYPRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170294
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17739-80-9
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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